molecular formula C12H17NO3 B3217627 2-Amino-4-(4-methoxyphenyl)-2-methylbutanoic acid CAS No. 1182826-16-9

2-Amino-4-(4-methoxyphenyl)-2-methylbutanoic acid

Cat. No. B3217627
CAS RN: 1182826-16-9
M. Wt: 223.27
InChI Key: BWILITINEJQGMS-UHFFFAOYSA-N
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Description

The compound “2-Amino-4-(4-methoxyphenyl)-2-methylbutanoic acid” is an amino acid derivative with a methoxyphenyl group attached. This suggests that it could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

Based on its name, “this compound” would have a carboxylic acid group, an amine group, and a methoxyphenyl group attached to a 2-methylbutane backbone . The exact structure would depend on the specific locations of these groups on the backbone.


Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in typical amino acid reactions. The amine group could engage in acid-base reactions, and the carboxylic acid group could undergo reactions such as esterification . The methoxyphenyl group might also participate in electrophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an amino acid derivative, it might have both hydrophilic (amine and carboxylic acid groups) and hydrophobic (methoxyphenyl and butyl groups) regions .

Future Directions

The study of novel amino acid derivatives is a vibrant field with potential applications in medicinal chemistry, materials science, and other areas. This compound could be of interest for future research .

properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(13,11(14)15)8-7-9-3-5-10(16-2)6-4-9/h3-6H,7-8,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWILITINEJQGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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